An In-Depth Technical Guide to the Mechanism of Action of ATP Synthesis-IN-2
An In-Depth Technical Guide to the Mechanism of Action of ATP Synthesis-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATP Synthesis-IN-2, also identified as Compound 5 in preclinical studies, is a potent antibacterial agent belonging to the quinoline class of compounds. It exhibits significant inhibitory activity against the F1Fo-ATP synthase of the opportunistic pathogen Pseudomonas aeruginosa. This document provides a comprehensive overview of the mechanism of action of ATP Synthesis-IN-2, detailing its molecular target, binding site, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of novel antibiotics targeting bacterial bioenergetics.
Introduction to ATP Synthesis-IN-2 and its Target
ATP Synthesis-IN-2 is a synthetic quinoline derivative identified as a promising lead compound for the development of new antibiotics against drug-resistant bacteria.[1][2] Its primary cellular target is the F1Fo-ATP synthase, a crucial enzyme complex responsible for the majority of ATP production in most living organisms.[2] In bacteria like Pseudomonas aeruginosa, a functional ATP synthase is essential for growth, even under anaerobic conditions, making it an attractive target for antimicrobial therapy.[1][2]
The F1Fo-ATP synthase is a sophisticated molecular motor composed of two main domains: the membrane-embedded Fo domain, which functions as a proton channel, and the F1 domain, which protrudes into the cytoplasm and carries out the catalytic synthesis of ATP. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to the phosphorylation of ADP to ATP. The Fo domain contains a crucial component known as the c-ring, a rotor composed of multiple copies of the c-subunit that binds and transports protons across the membrane.
Mechanism of Action: Targeting the c-Ring of ATP Synthase
ATP Synthesis-IN-2 exerts its inhibitory effect by directly targeting the c-ring of the Fo domain of the bacterial ATP synthase.[1][2] This interaction disrupts the proton translocation process, thereby halting the rotation of the c-ring and, consequently, inhibiting ATP synthesis. This mechanism is similar to that of the FDA-approved anti-tuberculosis drug bedaquiline, which also targets the c-ring of mycobacterial ATP synthase.
The proposed binding site of ATP Synthesis-IN-2 is in the vicinity of the essential proton-binding residue within the c-subunit. In P. aeruginosa, this is hypothesized to be near the isoleucine at position 65 (Ile65) of the c-subunit.[1] By binding to this region, ATP Synthesis-IN-2 physically obstructs the conformational changes in the c-ring that are necessary for proton binding and release, effectively jamming the molecular motor.
Signaling Pathway and Inhibitory Mechanism
The following diagram illustrates the proposed mechanism of action of ATP Synthesis-IN-2.
Quantitative Data
The inhibitory potency of ATP Synthesis-IN-2 against P. aeruginosa ATP synthase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor.
| Compound | Target Enzyme | Organism | IC50 (µg/mL) | Reference |
| ATP Synthesis-IN-2 (Compound 5) | F1Fo-ATP Synthase | Pseudomonas aeruginosa | 0.7 | [1] |
Experimental Protocols
The following sections detail the key experimental methodologies employed to characterize the mechanism of action of ATP Synthesis-IN-2.
ATP Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit ATP synthesis in inverted membrane vesicles (IMVs) derived from bacteria overexpressing the target ATP synthase.
Experimental Workflow
Detailed Methodology:
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
E. coli cells harboring a plasmid for the expression of the P. aeruginosa F1Fo-ATP synthase operon are grown to mid-log phase.
-
Expression of the ATP synthase is induced, and cells are harvested by centrifugation.
-
Cells are resuspended in a lysis buffer and lysed by high-pressure homogenization (e.g., French press).
-
The cell lysate is subjected to a low-speed centrifugation to remove unlysed cells and debris.
-
The supernatant is then ultracentrifuged to pellet the membrane fraction.
-
The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80°C.
-
-
ATP Synthesis Assay:
-
IMVs are diluted in an assay buffer containing a respiratory substrate (e.g., NADH) to energize the membranes and establish a proton gradient.
-
Various concentrations of ATP Synthesis-IN-2 (or vehicle control) are added to the IMV suspension and pre-incubated.
-
The ATP synthesis reaction is initiated by the addition of ADP and inorganic phosphate (Pi).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is quenched, typically by the addition of a reagent that inhibits the luciferase enzyme in the subsequent detection step.
-
-
ATP Detection:
-
The amount of ATP produced is quantified using a commercial ATP bioluminescence assay kit.
-
This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces a light signal proportional to the ATP concentration.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The rate of ATP synthesis is calculated for each inhibitor concentration.
-
The data is normalized to the activity of the vehicle control (100% activity).
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response model.
-
Site-Directed Mutagenesis
To confirm the binding site of ATP Synthesis-IN-2, site-directed mutagenesis is performed to introduce specific amino acid substitutions in the c-subunit of the ATP synthase. The effect of these mutations on the inhibitory activity of the compound is then assessed.
Experimental Workflow
Detailed Methodology:
-
Mutagenesis:
-
Mutagenic primers are designed to introduce the desired amino acid substitution (e.g., cIle65Ala or cIle65Phe) into the atpE gene (encoding the c-subunit) within the expression plasmid.
-
A whole-plasmid PCR is performed using a high-fidelity DNA polymerase to minimize secondary mutations.
-
The parental (wild-type) plasmid template is selectively digested using the DpnI restriction enzyme, which targets methylated DNA (the template plasmid is methylated, while the newly synthesized PCR product is not).
-
The resulting nicked, circular, and mutated plasmid is transformed into competent E. coli cells.
-
-
Verification:
-
Plasmid DNA is isolated from several transformants.
-
The presence of the desired mutation and the absence of any unintended mutations are confirmed by Sanger sequencing of the entire atpE gene.
-
-
Functional Analysis:
-
The verified mutant plasmid is used to express the mutant ATP synthase in E. coli.
-
IMVs containing the mutant enzyme are prepared as described in section 4.1.
-
The ATP synthesis inhibition assay is performed with the mutant IMVs, and the IC50 value for ATP Synthesis-IN-2 is determined.
-
A significant increase in the IC50 value for the mutant enzyme compared to the wild-type enzyme indicates that the mutated residue is important for the binding or action of the inhibitor.
-
Conclusion and Future Directions
ATP Synthesis-IN-2 is a potent inhibitor of P. aeruginosa F1Fo-ATP synthase with a clear mechanism of action involving the targeting of the c-ring. The experimental evidence strongly supports a model in which the compound binds near the proton-binding site of the c-subunit, thereby disrupting the rotary function of the enzyme and halting ATP production.
This in-depth understanding of its mechanism of action provides a solid foundation for the further development of quinoline-based antibiotics. Future research should focus on:
-
Structural studies: Obtaining a high-resolution co-crystal structure of ATP Synthesis-IN-2 bound to the P. aeruginosa ATP synthase would provide definitive confirmation of the binding site and mode of interaction.
-
Lead optimization: Structure-activity relationship (SAR) studies can be conducted to improve the potency, selectivity, and pharmacokinetic properties of the quinoline scaffold.
-
Resistance studies: Investigating the potential for the development of resistance to this class of inhibitors is crucial for their long-term viability as therapeutic agents.
The continued exploration of ATP synthase inhibitors like ATP Synthesis-IN-2 holds significant promise for addressing the growing threat of antibiotic-resistant bacterial infections.
